molecular formula C8H10IN3 B13007394 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile

1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile

Cat. No.: B13007394
M. Wt: 275.09 g/mol
InChI Key: VKHOHXCRVCYSOW-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the tert-butyl and iodo groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and iodo groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

  • Substitution Reactions

    • The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
  • Oxidation and Reduction

    • The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodo group.
  • Common Reagents and Conditions

    • Substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
    • Oxidation reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Major Products

    • The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino-pyrazole derivative.

Scientific Research Applications

1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

1-tert-butyl-5-iodopyrazole-4-carbonitrile

InChI

InChI=1S/C8H10IN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3

InChI Key

VKHOHXCRVCYSOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C#N)I

Origin of Product

United States

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